1-ethyl-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and solvent extraction to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a drug candidate.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactivity.
Materials Science:
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: A similar compound with a different substitution pattern.
1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE: Another pyrazole derivative with similar biological activities.
Uniqueness
1-ETHYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H22N6O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-ethyl-N-(1-ethyl-5-methylpyrazol-4-yl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H22N6O/c1-6-22-12(5)14(9-18-22)20-17(24)13-8-10(3)19-16-15(13)11(4)21-23(16)7-2/h8-9H,6-7H2,1-5H3,(H,20,24) |
InChI Key |
NIUVICBGESZOGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)CC)C)C |
Origin of Product |
United States |
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